2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid
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Overview
Description
2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid is an organic compound that features a benzylamino group and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor, such as an ester or an acid chloride.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or a carbamoyl chloride.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid
- 2-(benzylamino)-3-[(2-phenyl)carbamoyl]propanoic Acid
Uniqueness
2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(benzylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-15-10-6-7-11-16(15)21-18(22)12-17(19(23)24)20-13-14-8-4-3-5-9-14/h3-11,17,20H,2,12-13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSOPFOVFOUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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